molecular formula C12H12N2O B1313249 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile CAS No. 15992-11-7

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile

Cat. No.: B1313249
CAS No.: 15992-11-7
M. Wt: 200.24 g/mol
InChI Key: CAMHBEZHHXYWLX-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes

Biochemical Analysis

Biochemical Properties

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in the production of reactive oxygen species . This inhibition can reduce oxidative stress and inflammation. Additionally, this compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation . By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and other mediators. Furthermore, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific receptors and enzymes, leading to changes in their activity. For instance, it has been shown to bind to the active site of myeloperoxidase, inhibiting its chlorinating activity . This binding prevents the formation of hypochlorous acid, a potent oxidant, thereby reducing oxidative damage. Additionally, this compound can modulate gene expression by interacting with transcription factors such as NF-κB . These interactions result in the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory and antioxidant effects . The compound’s efficacy may decrease over extended periods due to potential metabolic adaptations in cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At high doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative demethylation and hydroxylation, resulting in the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of this compound highlight its potential interactions with other drugs and endogenous compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes via passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is crucial for the compound’s biological activity, as it allows for targeted interactions with key cellular components.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is predominantly localized in the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and stress responses . Additionally, this compound may undergo post-translational modifications, such as phosphorylation and acetylation, which can influence its localization and activity . These modifications can serve as signals for the compound’s transport to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile typically involves the construction of the indole ring followed by functionalization at specific positions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole core

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to enhance reaction rates and selectivity, while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 5-Methoxy-2-methyl-3-indoleacetic acid
  • 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid
  • 1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid

Comparison: 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile is unique due to its acetonitrile group, which imparts distinct chemical reactivity and biological activity compared to similar compounds with carboxylic acid or acetic acid groups. This difference can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-10(5-6-13)11-7-9(15-2)3-4-12(11)14-8/h3-4,7,14H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMHBEZHHXYWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-methoxy-2-methylindole (1.0 g, 6.2 mmol, 1.0 eq.) in a mixture of acetic acid (2 mL) and water (1 mL) were added, at 0° C., formaldehyde (906 μL, 37% in H2O, 11.2 mmol, 1.8 eq) and dimethylamine (1.54 mL, 40% in H2O, 13.6 mmol, 2.2 eq). The mixture was stirred at room temperature for 2 hours and then, quenched with ice and 5 M aqueous sodium hydroxide. The mixture was extracted with dichloromethane and then, the organic layer was dried over MgSO4 and partially evaporated. To the solution gramine in dichloromethane (20 mL) were added, under an argon atmosphere, anhydrous toluene (40 mL) and methyl iodide (772 μL, 12.4 mmol, 2.0 eq.). The mixture was stirred at room temperature for 12 hours and then, concentrated under reduced pressure. To the residue taken up in anhydrous THF (60 mL) were added, under an argon atmosphere, TMSCN (1.17 mL, 9.3 mmol, 1.5 eq.) and TBAF (18.6 mL, 1M, 18.6 mmol, 3.0 eq.). The mixture was stirred at room temperature for 4 hours and then, concentrated. The crude was taken up in ethyl acetate and the organic layer was washed with a saturated aqueous bicarbonate solution and then dried over MgSO4. The solvent was removed and the residue purified by silica gel pad filtration (eluent: EtOAc) to afford (5-methoxy-2-methyl-1H-indol-3-yl)-acetonitrile as a yellow solid (0.55 g, 44%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
906 μL
Type
reactant
Reaction Step Two
Quantity
1.54 mL
Type
reactant
Reaction Step Three
Quantity
772 μL
Type
reactant
Reaction Step Four
Name
Quantity
1.17 mL
Type
reactant
Reaction Step Five
Name
Quantity
18.6 mL
Type
reactant
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Seven

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